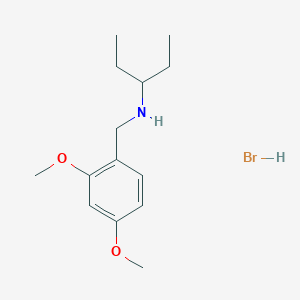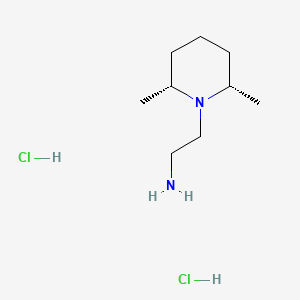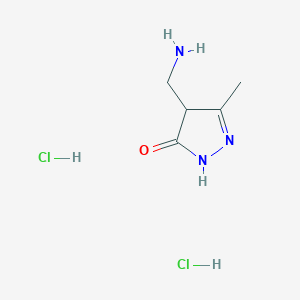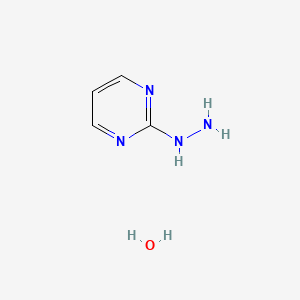
N-(2,4-dimethoxybenzyl)-3-pentanamine hydrobromide
Descripción general
Descripción
“N-(2,4-dimethoxybenzyl)-3-pentanamine hydrobromide” is likely a compound that contains an amine group (-NH2) attached to a pentane (5-carbon alkane) chain, which is further connected to a benzyl group with two methoxy (-OCH3) substituents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions . For instance, 2,4-dimethoxybenzylamine can be prepared by the reduction of 2,4-dimethoxybenzyaldoxime with sodium bis(2-methoxyethoxy)aluminum hydride .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
In synthetic chemistry, compounds with similar structures to N-(2,4-dimethoxybenzyl)-3-pentanamine hydrobromide are utilized as intermediates in the synthesis of complex molecules. For instance, photosensitive protecting groups such as 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl derivatives have shown promising applications in the development of novel synthetic routes. These groups facilitate the temporary modification of reactive sites in molecules, allowing for selective reactions in multi-step synthesis processes (B. Amit, U. Zehavi, A. Patchornik, 1974).
Pharmacological Research
In pharmacology, compounds structurally related to this compound are explored for their therapeutic potentials. A notable area of interest is their role in modulating neurotransmitter systems, which has implications for treating neurological and psychiatric conditions. For example, N,N-dimethyltryptamine (DMT), an indole alkaloid with structural similarities, is researched for its effects on the central nervous system and potential as a neurotransmitter. Such compounds are studied for their pharmacokinetics, mechanisms of action, clinical uses, and safety profiles, with a focus on understanding their interactions within biological systems and their therapeutic applications (Theresa M. Carbonaro, M. B. Gatch, 2016).
Materials Science
In materials science, derivatives of this compound may find applications in the development of novel materials with unique properties. For example, hydroxypyridinone complexes have been studied for their ability to bind metals, which could be beneficial in creating materials for chelation therapy or pollution remediation. Such research focuses on designing compounds that can efficiently bind and remove toxic metals from biological systems or the environment, demonstrating the versatility and potential of these chemical structures in addressing environmental and health-related challenges (M. A. Santos, 2002).
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]pentan-3-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.BrH/c1-5-12(6-2)15-10-11-7-8-13(16-3)9-14(11)17-4;/h7-9,12,15H,5-6,10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFGOZQFSWJQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=C(C=C(C=C1)OC)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/structure/B3107216.png)
![[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3107219.png)
![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/structure/B3107227.png)


![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide](/img/structure/B3107241.png)

![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3107255.png)

![2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride](/img/structure/B3107266.png)
![1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/structure/B3107293.png)
![trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B3107294.png)